2-(2-Bromopyridin-3-YL)acetonitrile

Overview

Description

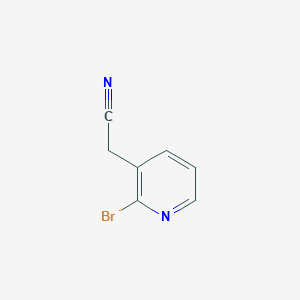

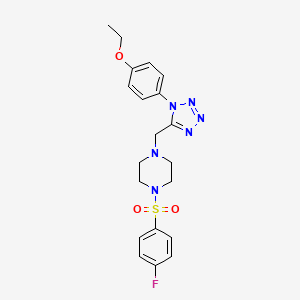

2-(2-Bromopyridin-3-YL)acetonitrile is a chemical compound with the CAS Number: 1211523-71-5. It has a molecular weight of 197.03 and its linear formula is C7H5BrN2 . It is a solid substance under normal conditions .

Synthesis Analysis

The synthesis of this compound involves a reaction of (2-bromopyridin-3-yl) methyl methanesulfonate with sodium cyanide (NaCN) in dimethyl sulfoxide (DMSO). The mixture is stirred overnight at room temperature. The resulting solution is then washed with water and extracted with ethyl acetate. The organic layer is dried over magnesium sulfate (MgSO4) and then evaporated to yield a brown oil. This oil is filtered through a short pad of silica with diethyl ether to give the desired compound as white crystals .Molecular Structure Analysis

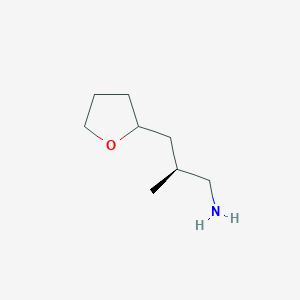

The molecular structure of this compound is represented by the linear formula C7H5BrN2 . The molecule consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 2nd position by a bromine atom and at the 3rd position by an acetonitrile group.Physical And Chemical Properties Analysis

This compound is a solid substance under normal conditions . It has a molecular weight of 197.03 .Scientific Research Applications

Palladium-catalyzed Cyclization

Palladium-catalyzed cyclization processes utilize 2-(2-Bromopyridin-3-yl)acetonitrile derivatives to synthesize complex organic structures. For instance, Cho and Kim (2008) demonstrated that 3-Bromopyridine-4-carbaldehyde could cyclize with carboxylic acids under carbon monoxide pressure in the presence of a palladium catalyst, producing 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates with moderate to good yields (Cho & Kim, 2008).

Synthesis of Antibacterial Agents

This compound serves as a precursor in synthesizing new cyanopyridine derivatives with significant antimicrobial activity. Bogdanowicz et al. (2013) utilized this compound to create derivatives demonstrating antimicrobial efficacy against a wide range of aerobic and anaerobic bacteria, with minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL (Bogdanowicz et al., 2013).

Development of Fluorescence Probes

Ajayaghosh, Carol, and Sreejith (2005) developed a ratiometric fluorescence probe based on vinylpyrrole end-capped bipyridine for visual sensing of Zn2+ under aqueous physiological pH, demonstrating the utility of this compound derivatives in creating selective visual sensors for biological applications (Ajayaghosh et al., 2005).

Electrochemical N-Alkylation

Feroci et al. (2014) highlighted the use of electrogenerated acetonitrile anion for the alkylation of N-Boc-4-aminopyridine, leading to high yields of N-alkylated 4-aminopyridines under mild conditions. This study showcases the application of this compound in facilitating electrochemical reactions for synthesizing biologically active compounds (Feroci et al., 2014).

Antiprotozoal Activity

The potential of this compound derivatives in developing antiprotozoal agents was explored by Ismail et al. (2008), who synthesized novel bis-benzamidino imidazo[1,2-a]pyridines displaying strong DNA binding affinity and significant in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum (Ismail et al., 2008).

Safety and Hazards

The safety information for 2-(2-Bromopyridin-3-YL)acetonitrile indicates that it has a GHS07 pictogram and the signal word is “Warning”. The hazard statements include H302-H315-H319-H335, which indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name |

2-(2-bromopyridin-3-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c8-7-6(3-4-9)2-1-5-10-7/h1-2,5H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZELUAAXEWIYSLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Br)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(2,6-Dimethylphenyl)tetrazol-5-yl]methanamine;hydrochloride](/img/structure/B2922895.png)

![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2922900.png)

![3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoic acid](/img/structure/B2922907.png)

![4-ethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2922911.png)

![3-[(3-chloro-4-fluorophenyl)sulfonyl]-7-methoxy-2H-chromen-2-one](/img/structure/B2922912.png)

![Methyl 6-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}pyridine-2-carboxylate](/img/structure/B2922915.png)